REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[C:5]([OH:8])(=[O:7])[CH3:6]>>[C:5]([O:8][C:2]([CH3:3])([CH3:1])[CH3:4])(=[O:7])[CH3:6].[CH3:3][C:2](=[CH2:1])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The crude product is then purified by means of distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2](=[CH2:4])[CH3:3].[C:5]([OH:8])(=[O:7])[CH3:6]>>[C:5]([O:8][C:2]([CH3:3])([CH3:1])[CH3:4])(=[O:7])[CH3:6].[CH3:3][C:2](=[CH2:1])[CH3:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
sulfonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
The crude product is then purified by means of distillation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |